1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its dual pyrazole rings, offers potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring, followed by alkylation and carboxylation reactions to introduce the ethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions, such as temperature and pressure, ensuring high yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration at the pyrazole ring positions using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in chloroform for halogenation; concentrated nitric acid for nitration.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the ethyl and additional pyrazole ring, offering different reactivity and biological activity.
1-Ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the second pyrazole ring, affecting its chemical properties and applications.
Uniqueness: 1-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid stands out due to its dual pyrazole rings, which enhance its potential for forming diverse interactions and applications in various fields .
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N4O2/c1-2-14-9(3-4-11-14)7-13-6-8(5-12-13)10(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
InChI Key |
ZVYYJQZSEXWIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.